3-(Phenylthio)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
3-phenylsulfanylazetidine |
InChI |
InChI=1S/C9H11NS/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 |
InChI Key |
BXRNMYSXQDTKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Strategic Synthesis of Azetidine Core Structures
Fundamental Cyclization Methodologies for Azetidine (B1206935) Ring Formation
The construction of the azetidine ring is principally achieved through several strategic bond-forming reactions. These methods are designed to overcome the energetic barriers associated with forming a strained four-membered ring.
The most traditional and widely employed method for constructing the azetidine ring is through intramolecular nucleophilic substitution. clockss.org This strategy involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position (C-3 relative to the nitrogen). nih.govresearchgate.net Common precursors include γ-amino alcohols, which can be converted into γ-haloamines or γ-sulfonyloxyamines. nih.govbham.ac.uk
The key step is a 4-exo-tet cyclization, where the terminal nitrogen atom attacks the carbon bearing the leaving group (e.g., halogen, mesylate, tosylate) to form the N1-C4 bond of the azetidine ring. researchgate.netrsc.org Despite its conceptual simplicity, this reaction can be challenging due to the high activation energy and unfavorable entropy associated with forming a four-membered ring compared to competing elimination or intermolecular reactions. clockss.orgresearchgate.net To overcome these hurdles, reactions are often run under dilute conditions or with activating groups on the nitrogen, such as a sulfonyl group, which can enhance the nucleophilicity or facilitate the reaction sequence. rsc.org For instance, the cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine requires a strong base like LiHMDS due to the reduced nucleophilicity of the nitrogen caused by the electron-withdrawing trifluoromethyl group. rsc.org
Cycloaddition reactions offer a powerful and atom-economical approach to the azetidine core by forming two new bonds in a single conceptual step.
The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a cornerstone for the synthesis of 2-azetidinones (β-lactams). mdpi.comresearchgate.net These β-lactams are not only biologically important but also serve as versatile precursors to fully saturated azetidines via reduction of the amide functionality. The reaction involves the in-situ generation of a ketene, typically from an acyl chloride and a tertiary amine, which then reacts with an imine to form the four-membered ring. mdpi.comresearchgate.net
This methodology is particularly relevant for the synthesis of substituted azetidines, including those with a phenylthio group at the C-3 position. For example, the reaction of (phenylthio)acetyl chloride with various imines provides direct access to 3-phenylthio-azetidin-2-ones. tsijournals.comindianchemicalsociety.comresearchgate.net The stereochemical outcome of the Staudinger reaction (cis vs. trans) can often be controlled by modulating the reaction conditions, such as the order of addition of reagents or the temperature. researchgate.netrsc.org Research has demonstrated the synthesis of various 1-aryl-3-phenylthio-azetidin-2-ones using this approach, highlighting its utility and robustness. tsijournals.comseejph.comacs.org
Table 1: Synthesis of 3-Phenylthio-β-lactams via Staudinger Cycloaddition This table is based on data from a microwave-induced synthesis study where imines were reacted with a ketene derived from (phenylthio)acetyl chloride. indianchemicalsociety.com
| Entry | Imine Substituent (R) | Product | Reaction Time (min) | Yield (%) |
| 1 | H | 5a | 8 | 70 |
| 2 | Me | 5b | 7 | 80 |
| 3 | OMe | 5c | 6 | 85 |
| 4 | F | 5d | 8 | 75 |
| 5 | Cl | 5e | 7 | 82 |
The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an alkene and a C=N double bond (imine) to directly yield an azetidine ring. researchgate.netx-mol.com This method is highly atom-economical and allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov However, the intermolecular version of this reaction has historically been challenging due to the efficient non-radiative decay (e.g., E/Z isomerization) of the imine excited state, which competes with the desired cycloaddition. researchgate.net
Recent advancements have overcome some of these limitations through the use of visible-light photocatalysis. nih.govspringernature.com By employing a suitable photocatalyst, such as an iridium complex, the triplet state reactivity of specific imine precursors, like 2-isoxazoline-3-carboxylates, can be harnessed. nih.gov This allows the [2+2] cycloaddition to proceed under mild conditions with a broad range of alkenes, providing a new and operationally simple entry to complex azetidine scaffolds. nih.govacs.org
An alternative approach to azetidine synthesis involves the contraction of a more readily available five-membered ring. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to form α-carbonylated N-sulfonylazetidines. acs.orgnih.gov This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism. rsc.org
The proposed mechanism involves the addition of a nucleophile (such as an alcohol or phenol) to the activated amide carbonyl of the pyrrolidinone. rsc.org This leads to the cleavage of the N–C(O) bond, forming an α-bromocarbonyl intermediate with a γ-amide anion. This intermediate then undergoes a rapid intramolecular S_N2 cyclization, where the amide anion displaces the α-bromide, resulting in the formation of the four-membered azetidine ring. acs.orgrsc.org This method is robust and allows for the incorporation of various nucleophiles into the final azetidine structure. nih.gov
Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones with Various Nucleophiles This table presents data from a study on the synthesis of N-sulfonylazetidines via ring contraction. acs.org
| Entry | R¹ in Pyrrolidinone | R² in Pyrrolidinone | Nucleophile (NuH) | Product | Yield (%) |
| 1 | H | H | MeOH | 5a | 99 |
| 2 | H | H | PhOH | 5b | 97 |
| 3 | H | H | 4-MeO-PhOH | 5c | 99 |
| 4 | Me | Me | MeOH | 5d | 95 |
| 5 | H | Ph | MeOH | 5g | 82 |
Ring expansion strategies, particularly the one-carbon homologation of three-membered aziridine (B145994) rings, have emerged as a powerful method for synthesizing chiral azetidines. nih.govmagtech.com.cn A key transformation in this category is the nih.govchemrxiv.org-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. chemrxiv.orgacs.org
In this process, a carbene, often generated from a diazo compound in the presence of a metal catalyst (e.g., copper or rhodium), is transferred to the nitrogen atom of an aziridine. nih.govscispace.com This forms a highly reactive aziridinium ylide. This ylide can then undergo a sigmatropic nih.govchemrxiv.org-rearrangement, which involves the migration of a carbon substituent from the nitrogen to the adjacent ylidic carbon, thereby expanding the three-membered ring to a four-membered azetidine. nih.govchemrxiv.org A significant challenge is to control the reaction pathway, as the ylide can also undergo competing reactions like cheletropic extrusion. acs.org Recent breakthroughs in this area include the development of engineered cytochrome P450 enzymes that act as "carbene transferases," catalyzing the ring expansion with exceptionally high stereocontrol. chemrxiv.orgacs.org
[2+2] Cycloadditions (e.g., Ketene-Imine Cycloaddition)
Ring Contraction Strategies
Advanced Azetidine Synthesis via C-H Activation and Coupling Reactions
The construction of the azetidine ring has been significantly advanced by the development of novel synthetic methods that offer greater efficiency, control, and access to diverse substitution patterns. These modern techniques often leverage the power of transition-metal catalysis and the unique reactivity of strained precursors to forge the challenging four-membered heterocyclic core.
Direct and Stereoselective C(sp3)–H Functionalization Approaches
Direct C(sp3)–H functionalization has emerged as a powerful strategy for the synthesis of azetidines, offering an atom-economical alternative to traditional methods that often require pre-functionalized starting materials. Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a notable example of this approach. rsc.orgrhhz.net
In one such method, a picolinamide (B142947) (PA) directing group is used to facilitate the cyclization of amine substrates. The reaction, catalyzed by a palladium(II) species in the presence of an oxidant like phenyliodine diacetate (PhI(OAc)2), proceeds via the formation of a palladacycle intermediate. This is followed by reductive elimination to furnish the azetidine ring. rsc.orgrhhz.net The use of a directing group allows for high regioselectivity, targeting the γ-C(sp3)–H bond for amination. This methodology has been successfully applied to the synthesis of various azetidine derivatives, including those containing α-amino acid motifs. rhhz.net
Table 1: Palladium-Catalyzed Intramolecular C(sp3)–H Amination for Azetidine Synthesis rhhz.net
| Substrate Type | Catalyst System | Oxidant | Key Features |
| Picolinamide (PA)-protected amines | Pd(OAc)2 | PhI(OAc)2 | γ-C(sp3)–H amination, synthesis of α-amino acids with four-membered rings |
This approach highlights the potential of C-H activation in streamlining the synthesis of complex azetidine structures, providing a direct route to this important heterocyclic system.
Metal-Catalyzed Coupling Reactions (e.g., Grignard Reagents, Ti(IV)-mediated)
Metal-catalyzed coupling reactions provide a versatile entry to substituted azetidines. A noteworthy example is the titanium(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.orgresearchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed in situ. This intermediate then acts as a 1,2-aliphatic dianion equivalent, reacting with the oxime ether to construct the azetidine ring. researchgate.net
The reaction demonstrates broad substrate scope, furnishing structurally diverse and previously inaccessible NH-azetidines in a single step. researchgate.net The use of readily available Grignard reagents as coupling partners adds to the practicality of this method.
Another metal-catalyzed approach is the Hiyama cross-coupling reaction, which has been utilized for the synthesis of 3-arylazetidines from 3-iodoazetidine (B8093280) and arylsilanes under mild reaction conditions. organic-chemistry.org
Table 2: Ti(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines researchgate.net
| Reactants | Catalyst/Mediator | Proposed Mechanism | Product Type |
| Oxime ethers, Alkyl Grignard reagents | Ti(Oi-Pr)4 | Kulinkovich-type | Spirocyclic NH-azetidines |
These metal-catalyzed methods offer powerful tools for the construction of the azetidine core with a high degree of control over the substitution pattern.
Strain-Release Homologation Routes from Highly Strained Precursors (e.g., Azabicyclo[1.1.0]butanes)
The high ring strain of azabicyclo[1.1.0]butanes makes them excellent precursors for the synthesis of azetidines through strain-release-driven reactions. rsc.orgcore.ac.uknih.govacs.org In a notable example of this strategy, azabicyclo[1.1.0]butyl lithium, generated in situ, reacts with a boronic ester to form a boronate complex. core.ac.uknih.govacs.org Subsequent N-protonation with a mild acid triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming an azetidinyl boronic ester. core.ac.uknih.govacs.org
This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. core.ac.uknih.govacs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. core.ac.uknih.govacs.org This approach has been successfully applied to the stereoselective synthesis of the azetidine-containing pharmaceutical, cobimetinib. core.ac.uknih.govacs.org
Divergent strain-release reactions of azabicyclo[1.1.0]butyl carbinols have also been explored. researchgate.net Treatment with trifluoroacetic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. researchgate.net
Electroreductive Intramolecular Cross-Coupling
Electrosynthesis offers a unique and powerful approach to the formation of chemical bonds. The electroreductive intramolecular cross-coupling of imines with carbonyl compounds has been successfully employed for the synthesis of azetidine derivatives. acs.org Specifically, enantiomerically pure or enriched azetidin-2-ones have been obtained through the electroreduction of chiral aromatic α-imino esters. acs.org
This reaction is typically carried out in the presence of a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), which is essential for promoting the coupling reaction. acs.org The mechanism involves the electrochemical generation of a radical anion from the imine, which then undergoes intramolecular cyclization onto the ester carbonyl group. While some racemization can occur under the electrolysis conditions, this method provides a novel route to chiral β-lactams. acs.org
[3+1]-Annulation Approaches
[3+1]-Annulation reactions provide a convergent strategy for the construction of four-membered rings. In the context of azetidine synthesis, this approach typically involves the reaction of a three-atom component with a one-atom component.
One such example is the reaction of azomethine ylides, generated from aziridines, with isocyanides in the presence of a Lewis acid catalyst like yttrium triflate (Y(OTf)3). rsc.org This [3+1] cycloaddition affords substituted azetidines. The reaction is sensitive to the electronic nature of the isocyanide, with aromatic isocyanides being more effective than their aliphatic counterparts. rsc.org
Another [3+1] strategy involves a relay catalysis approach, where a cyclopropane (B1198618) 1,1-diester reacts with an aromatic amine. organic-chemistry.org This process is enabled by a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane, followed by a (hypo)iodite-catalyzed C-N bond formation to close the azetidine ring. organic-chemistry.org This method provides access to biologically important azetidine structures.
Synthesis and Derivatization of Phenylthio Substituted Azetidinones As Precursors
Reactivity of the Azetidine (B1206935) Ring and the Phenylthio Group
The chemical reactivity of 3-(phenylthio)azetidine is dictated by the interplay between the strained azetidine ring and the phenylthio substituent. The four-membered ring is susceptible to ring-opening reactions under certain conditions, a characteristic shared with other strained heterocycles. britannica.com The nitrogen atom of the azetidine ring can be activated by Lewis or Brønsted acids, facilitating nucleophilic attack and subsequent ring opening to form acyclic amines. clockss.org
The phenylthio group at the 3-position introduces additional reactivity. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can influence the electronic properties and reactivity of the molecule. The phenylthio group can also act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the 3-position.
Influence of Reaction Conditions on Stereoselectivity (cis/trans Isomerism) in 3-Phenylthioazetidinone Synthesis
Application as a Synthetic Intermediate
This compound and its derivatives are valuable intermediates in organic synthesis. They serve as building blocks for the construction of more complex heterocyclic systems and other biologically active molecules. nih.govclockss.org
One notable application is the synthesis of azetidine-2,3-diones, which are α-keto β-lactams. acs.org These compounds are prepared from 3-(phenylthio)-2-azetidinones through oxidation of the phenylthio group followed by elimination. acs.org
Furthermore, 3-phenylthio-β-lactams are used in Lewis acid-catalyzed nucleophilic substitution reactions to introduce various substituents at the 3-position. mdpi.com The ability to functionalize the azetidine ring at this position makes these compounds versatile platforms for the synthesis of a diverse range of molecules.
Role in Medicinal Chemistry and Drug Discovery
Azetidine Scaffolds as Pharmacophores
Azetidine rings are increasingly recognized as important scaffolds in medicinal chemistry. nih.govacs.org Their rigid, three-dimensional structure can be advantageous for binding to biological targets, and they can serve as bioisosteres for other functional groups. rsc.org The incorporation of an azetidine moiety into a drug candidate can improve its pharmacological properties, such as metabolic stability and cell permeability. researchgate.netnih.gov Several approved drugs contain the azetidine motif, highlighting its significance in drug discovery. chemrxiv.org
Investigated Biological Activities of this compound Derivatives
While specific biological activity data for this compound itself is limited in the provided search results, the broader class of azetidine derivatives exhibits a wide range of pharmacological activities. These include anticancer, antibacterial, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai For instance, some 3-alkylidene 3-phenylthio-3-chloro azetidin-2-ones have been evaluated for their anti-inflammatory and analgesic activities. seejph.comresearchgate.net
The phenylthio group in these derivatives can also play a role in their biological effects. Thioether-containing compounds are known to interact with enzymes like cytochrome P-450, which could influence the metabolism of these molecules. The specific substitution pattern on the phenyl ring can also modulate the biological activity.
Synthetic Access to 3 Phenylthio Azetidine Via Established Methodologies
Conversion of 3-(Phenylthio)azetidin-2-ones to 3-(Phenylthio)azetidine
The synthesis of azetidines through the reduction of their corresponding azetidin-2-ones (β-lactams) stands as one of the most frequently employed methods. acs.org This is largely due to the relative accessibility of β-lactam precursors and the efficiency of the reduction process. acs.org The starting material, 3-(phenylthio)azetidin-2-one, can be synthesized through established protocols such as the Staudinger ketene-imine cycloaddition reaction. seejph.comindianchemicalsociety.comtsijournals.comresearchgate.net
Reductive Strategies for β-Lactam Carbonyl Group Conversion to Methylene (B1212753)
The conversion of the carbonyl group of the β-lactam to a methylene group is a critical step achieved using powerful reducing agents. The electrophilicity of the amide carbonyl group is considerably lower than that of ketones or aldehydes, necessitating the use of strong hydride donors. researchgate.net
Borane complexes, particularly diborane (B8814927) (B₂H₆), are frequently cited for the reduction of amides and their cyclic counterparts, lactams. acs.org The reduction of N-substituted azetidin-2-ones to the corresponding azetidines can be accomplished with diborane in a solvent like tetrahydrofuran (B95107) (THF). acs.org However, some studies have reported that the reaction of β-lactams with diborane can lead to the formation of 1,3-amino-alcohols via ring cleavage, rather than the desired azetidine (B1206935). rsc.org This suggests that the outcome can be highly dependent on the substrate and specific reaction conditions.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of carboxylic acid derivatives, including lactams, into amines. masterorganicchemistry.comlibretexts.org Its application in the reduction of azetidin-2-ones to azetidines is a well-established and efficient method. acs.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the lactam. libretexts.orgpearson.com
Alanes (AlH₃) are also noted to be highly efficient for this transformation, often providing rapid and high-yield conversions of N-substituted azetidin-2-ones to N-substituted azetidines. acs.org
Table 1: Comparison of Reductive Agents for Azetidin-2-one (B1220530) Reduction
| Reagent | Chemical Formula | Typical Solvent | General Efficacy | Potential Side Reactions |
|---|---|---|---|---|
| Diborane | B₂H₆ | Tetrahydrofuran (THF) | Effective, but substrate-dependent | C-N bond cleavage leading to amino alcohols rsc.org |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong and generally effective acs.orgmasterorganicchemistry.com | Reduction of other functional groups |
| Alane | AlH₃ | Diethyl ether | Highly efficient, rapid reactions acs.org | Can be sensitive to Lewis acidic conditions acs.org |
Borane-Mediated Reductions
Stereochemical Control and Retention during Reduction Pathways
A significant advantage of the reductive conversion of β-lactams to azetidines is the preservation of stereochemistry. acs.org The reduction process typically proceeds with retention of the configuration of the substituents on the azetidine ring. acs.org This means that if a stereochemically pure cis- or trans-3-(phenylthio)azetidin-2-one is used as the starting material, the corresponding cis- or trans-3-(phenylthio)azetidine will be produced without erosion of stereochemical integrity. csic.es
The stereochemistry of the final product is therefore dictated by the stereochemical outcome of the reaction used to form the β-lactam precursor, most commonly the Staudinger reaction. nih.govclockss.org The Staudinger cycloaddition of a ketene (B1206846) with an imine can be controlled to selectively produce either the cis- or trans-β-lactam isomer depending on the reactants and reaction conditions. researchgate.netnih.govclockss.org This stereospecificity is then carried through the reduction step to yield the desired stereoisomer of the final azetidine product.
Hypothetical and Exploratory Routes for Direct Azetidine Ring Formation with Phenylthio Moiety
Beyond the prevalent two-step sequence of lactam formation and subsequent reduction, alternative strategies focus on the direct construction of the this compound ring system. These routes are generally based on intramolecular cyclization.
Cyclization Approaches Incorporating Phenylthio Precursors
The most common method for producing azetidine rings involves the intramolecular cyclization of an acyclic precursor, typically via nucleophilic displacement of a leaving group by a nitrogen atom. acs.org A hypothetical yet chemically sound approach to this compound would involve the ring closure of a γ-aminopropyl derivative bearing both a phenylthio group and a suitable leaving group.
This can be envisioned starting from a precursor such as a 1-amino-3-halo-2-(phenylthio)propane or a related sulfonic ester. The intramolecular Sₙ2 reaction, where the amine nitrogen attacks the carbon bearing the leaving group, would directly form the four-membered azetidine ring. This general strategy is a cornerstone of azetidine synthesis. acs.orgmagtech.com.cnorganic-chemistry.org
An analogous reaction has been reported for the synthesis of azetidinones, where N-(Benzyloxy)-3-(phenylsulfanyl)propanamides were cyclized via intramolecular Sₙ2 reaction to afford the corresponding β-lactam with complete diastereoselectivity. acs.org Adapting this principle, where the amine itself acts as the nucleophile rather than a carbanion, represents a viable, direct route to the target azetidine.
Post-Cyclization Phenylthio Functionalization on Azetidine Scaffolds
The introduction of a phenylthio group onto a pre-formed azetidine ring is a common and versatile strategy for the synthesis of this compound and its derivatives. This approach benefits from the increasing availability of functionalized azetidine precursors, such as those bearing a hydroxyl or a suitable leaving group at the C-3 position. Methodologies for this transformation primarily involve nucleophilic substitution reactions, where a sulfur-based nucleophile, typically derived from thiophenol, displaces a leaving group on the azetidine ring.
One of the most direct methods involves the nucleophilic substitution of 3-haloazetidines. For instance, 3-bromoazetidine (B1339375) derivatives can react with various nucleophiles, including potassium phenoxide, to yield C-3 substituted products. rsc.org This highlights the potential for direct displacement with a phenylthiolate anion. Similarly, the reaction of 3-iodoazetidines with nucleophiles represents a viable pathway. rsc.org The reactivity of these halosubstrates provides a foundational route for C-S bond formation.
A highly efficient method for synthesizing N-protected 3-(phenylthio)azetidines is through the iron-catalyzed alkylation of azetidin-3-ols. A robust synthesis using iron(III) chloride (FeCl₃) as a catalyst facilitates the reaction between 1-benzyl-azetidin-3-ol and various thiophenols. This method proceeds through a carbocation intermediate, stabilized by the N-benzyl group, and offers high yields across a range of thiol substrates. vulcanchem.com The choice of the nitrogen protecting group is crucial, as N-Boc protected analogs give significantly lower yields under these conditions, while the N-benzyl group remains stable. vulcanchem.com
Another established strategy is the Mitsunobu reaction, which allows for the conversion of alcohols to thioethers with inversion of configuration. This reaction typically involves treating the alcohol (e.g., N-protected azetidin-3-ol) with thiophenol in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). rsc.org This method is widely used for its mild conditions and reliability in forming C-S bonds.
Furthermore, radical-based methods have emerged for the functionalization of azetidine scaffolds. A light-promoted radical addition of thiyl radicals to 2-azetines can forge C-S bonds on the azetidine ring. polimi.it In this process, a thiyl radical, generated from a thiol like thiophenol, adds to the double bond of a 2-azetine. The resulting azetidinyl radical intermediate then abstracts a hydrogen atom from another thiol molecule to furnish the final 3-thio-substituted azetidine product. polimi.it This continuous flow photochemical method is notable for its efficiency and speed. polimi.it
The table below summarizes key research findings for the post-cyclization synthesis of this compound derivatives.
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield | Ref. |
| 1-Benzyl-azetidin-3-ol | Thiophenol | FeCl₃ | 1-Benzyl-3-(phenylthio)azetidine | 82-97% | vulcanchem.com |
| N-Boc-2-azetine | Thiophenol | Light (Flow Photochemistry) | N-Boc-3-(phenylthio)azetidine | Good to Excellent | polimi.it |
| 3-Bromoazetidine derivative | Potassium phenoxide | DMSO, 60 °C | 3-Phenoxy azetidine derivative | - | rsc.org |
| Azetidin-3-ol derivative | Thiophenol, Triphenylphosphine, DEAD | Mitsunobu Conditions | This compound derivative | - | rsc.org |
These methodologies demonstrate the flexibility of post-cyclization functionalization, allowing for the introduction of the phenylthio moiety onto a variety of N-protected azetidine cores through both ionic and radical pathways. The choice of method often depends on the nature of the protecting group and the desired stereochemistry of the final product.
Reactivity and Reaction Mechanisms of 3 Phenylthio Azetidine and Analogs
Strain-Driven Reactivity of the Azetidine (B1206935) Ring System and its Implications
The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly influenced by its inherent ring strain. rsc.orgrsc.org This strain, estimated to be approximately 25.4 kcal/mol, is a driving force for many of its chemical transformations. rsc.org While substantial, this ring strain is less than that of the highly reactive three-membered aziridines (27.7 kcal/mol) but considerably more than the relatively stable five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique combination of stability for handling and sufficient reactivity to be triggered under specific reaction conditions. rsc.orgrsc.org
The strain in the azetidine ring makes it susceptible to ring-opening reactions, a characteristic that is exploited in various synthetic methodologies. nih.govclockss.org This "strain-driven" reactivity allows for the functionalization of the azetidine core through the cleavage of the C-N bonds. rsc.org The presence of the nitrogen atom within the four-membered ring also provides a site for activation, often through protonation or Lewis acid coordination, which further facilitates ring-opening processes. nih.govclockss.org
The implications of this strain-driven reactivity are significant in medicinal chemistry and organic synthesis. Azetidines serve as valuable building blocks for the synthesis of more complex acyclic and heterocyclic structures. clockss.org The controlled ring-opening of substituted azetidines provides access to a variety of functionalized linear amines. nih.gov Furthermore, the rigid four-membered scaffold is a desirable motif in drug design, and understanding its inherent reactivity is crucial for predicting potential metabolic pathways, such as ring-opening by biological nucleophiles like glutathione. nih.gov
Recent research has highlighted the use of strain-release strategies in the synthesis of complex molecules containing the azetidine moiety. For instance, the strain energy of azabicyclo[1.1.0]butanes has been harnessed to drive the synthesis of spirocyclic azetidines. researchgate.netnih.gov These methods take advantage of the relief of ring strain as a thermodynamic driving force to construct intricate molecular architectures. researchgate.net
Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Relative Reactivity |
|---|---|---|---|
| Aziridine (B145994) | 3 | 27.7 rsc.org | High |
| Azetidine | 4 | 25.4 rsc.org | Moderate |
| Pyrrolidine (B122466) | 5 | 5.4 rsc.org | Low |
| Piperidine | 6 | 0 clockss.org | Very Low |
Nucleophilic Ring Opening Reactions of Substituted Azetidines
Nucleophilic ring-opening is a prominent class of reactions for substituted azetidines, driven by the relief of ring strain. magtech.com.cn These reactions typically require activation of the azetidine nitrogen, either through protonation with a Brønsted acid or coordination to a Lewis acid, or by quaternization of the nitrogen to form an azetidinium salt. clockss.orgmagtech.com.cn This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
The regioselectivity of the ring-opening is a critical aspect and is largely governed by the substitution pattern on the azetidine ring. nih.govmagtech.com.cn In the case of unsymmetrically substituted azetidines, the outcome of the reaction is influenced by a combination of electronic and steric effects. magtech.com.cn
Electronic Effects : The presence of substituents that can stabilize a positive charge, such as aryl or vinyl groups, at the C2 or C4 position directs the nucleophilic attack to that carbon. magtech.com.cn The cleavage of the C-N bond adjacent to such a group is favored due to the stabilization of the resulting transition state or intermediate. magtech.com.cn For instance, 2-aryl-N-tosylazetidines undergo highly regioselective ring-opening with alcohols in the presence of a Lewis acid, with the nucleophile attacking the benzylic carbon. iitk.ac.in
Steric Effects : In the absence of strong electronic directing groups, or when bulky nucleophiles are used, the attack generally occurs at the less sterically hindered carbon atom. magtech.com.cn
A wide variety of nucleophiles can participate in these ring-opening reactions, including halides, alcohols, thiols, and carbon nucleophiles. magtech.com.cnresearchgate.net The intramolecular version of this reaction is also a powerful tool for the synthesis of larger heterocyclic systems. nih.gov The formation of the new ring is governed by the length of the tether connecting the nucleophile to the azetidine ring, with the formation of five- and six-membered rings being particularly favorable. magtech.com.cn
Recent studies have shown that the reaction of azetidiniums with various nucleophiles can proceed in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov Density Functional Theory (DFT) calculations have been employed to better understand the factors that control the regioselectivity of these transformations. nih.gov
Table 2: Regioselectivity in Nucleophilic Ring-Opening of Substituted Azetidines
| Azetidine Substituent | Directing Effect | Favored Site of Attack | Reference |
|---|---|---|---|
| 2-Aryl | Electronic | C2 (benzylic position) | iitk.ac.in |
| 2-Alkyl | Steric (with bulky nucleophiles) | C4 (less substituted) | magtech.com.cn |
| No significant substituent | Steric | Less substituted carbon | magtech.com.cn |
Electrophilic and Radical Transformations at the Azetidine Core
While nucleophilic ring-opening reactions are common, the azetidine core can also undergo electrophilic and radical transformations. These reactions often lead to the functionalization of the azetidine ring while preserving the four-membered heterocycle.
Electrophilic Transformations:
Recent advancements have demonstrated methods for the direct electrophilic functionalization of azetidines. One such approach involves the use of azetidinyl trichloroacetimidates as electrophilic azetinylation reagents. chemrxiv.org These reagents, upon activation with a Lewis acid, are proposed to generate a carbocation intermediate that is stabilized by the nitrogen atom within the azetidine ring. chemrxiv.org This allows for the direct attachment of the azetidine ring to a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles. chemrxiv.org This method provides a powerful tool for the "any-stage" installation of azetidine motifs into more complex molecules. chemrxiv.org
Radical Transformations:
The azetidine ring system is also amenable to radical reactions. The development of radical strain-release photocatalysis has enabled the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgresearchgate.net In this process, a photosensitizer promotes the homolytic cleavage of a precursor, generating radical intermediates. chemrxiv.org These radicals then react with the strained ABB, leading to a chemoselective double functionalization and the formation of the azetidine ring. chemrxiv.org
Furthermore, the anti-Markovnikov hydrothiolation of 2-azetines under continuous flow photochemical conditions provides a route to 3-thiolated azetidines. polimi.it This reaction proceeds via a radical mechanism where a thiyl radical adds to the double bond of the 2-azetine, forming an azetidinyl radical intermediate. polimi.it This intermediate then undergoes a hydrogen atom transfer (HAT) from another thiol molecule to yield the final product. polimi.it The stereoselectivity of this addition is influenced by the steric bulk of both the substituent at the C2 position of the azetine and the thiol itself. chemrxiv.org
Another notable radical transformation is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig cyclization of ynamides to produce azetidines. nih.gov This method allows for the formation of the four-membered ring with high regioselectivity. nih.gov
Reactivity of the Phenylthio Moiety in Azetidine Systems (e.g., Oxidation, Metalation)
The phenylthio group in a molecule like 3-(phenylthio)azetidine introduces an additional site of reactivity that can be selectively manipulated.
Oxidation:
The sulfur atom of the phenylthio group is susceptible to oxidation. For example, trans-3-allyl-3-phenylthio-β-lactams (azetidin-2-ones) can be oxidized to the corresponding diastereomeric trans-3-allyl-3-phenylsulfinyl-β-lactams using reagents like sodium metaperiodate (NaIO4). researchgate.net These sulfoxides can then undergo thermal β-elimination to furnish 3-allylidene-β-lactams. researchgate.net This two-step sequence demonstrates how the oxidation of the phenylthio group can be a key step in further functionalization of the azetidine ring.
Metalation:
The presence of a phenylthio group can also influence metalation reactions. While direct metalation of the phenylthio group on an azetidine ring is not extensively documented in the initial search results, the broader chemistry of metallated azetidines suggests that the interplay of substituents and directing groups is crucial for regioselectivity. rsc.org The lithiation of N-protected azetidines has been studied, and the regioselectivity (C2 vs. other positions) is highly dependent on the nature of the N-protecting group and other substituents on the ring. mdpi.com For instance, an electron-withdrawing group on the nitrogen typically directs lithiation to the C2 position. mdpi.com It is conceivable that under specific conditions, metalation could be directed to the ortho position of the phenyl ring of the phenylthio group, a common reactivity pattern for thioethers. Further research would be needed to explore this possibility in the context of this compound.
Advanced Spectroscopic and Stereochemical Analysis in Azetidine Chemistry
Application of Advanced NMR Techniques for Structural Elucidation (e.g., HMQC, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of azetidine (B1206935) derivatives. While one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional (2D) techniques are crucial for unambiguous structural assignment and stereochemical determination.
Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. For 3-(Phenylthio)azetidine, COSY spectra reveal the connectivity between protons on the azetidine ring and adjacent substituents. For instance, in a study of 3-phenylthio-azetidine-2-one derivatives, ¹H-¹H COSY was used to confirm the structure and stereochemistry. researchgate.nettsijournals.com
Heteronuclear Multiple Quantum Coherence (HMQC) , or its more modern alternative, the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlates directly bonded protons and carbons (¹H-¹³C). This technique is essential for assigning the carbon signals of the azetidine ring by linking them to their attached, and often more easily assigned, protons. researchgate.nettsijournals.comimperial.ac.uk For more complex assignments, the Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal longer-range couplings (typically 2-3 bonds), helping to piece together the entire molecular skeleton. imperial.ac.uk
The stereochemistry of substituted azetidines, such as the cis and trans relationship between substituents, is often determined by analyzing the coupling constants (J-values) between vicinal protons on the azetidine ring. ipb.pt In azetidin-2-one (B1220530) rings, the coupling constant between the protons at C3 and C4 (³JH3-H4) is a reliable indicator of their relative orientation. rdd.edu.iq A larger coupling constant is typically observed for cis isomers compared to their trans counterparts. ipb.ptrdd.edu.iq For example, research on 3-phenylthio/3-phenoxyazetidine-2-ones established that ³J values of 4.5-6.0 Hz indicate a cis configuration, while values of 2.0-2.5 Hz point to a trans configuration. rdd.edu.iq Nuclear Overhauser Effect (NOE) experiments can provide further confirmation by identifying protons that are close in space. ipb.pt
Table 1: Representative NMR Data for Substituted Azetidine Rings
| NMR Parameter | Observation | Significance | Source(s) |
|---|---|---|---|
| ¹H NMR | |||
| ³JH3-H4 (cis) | 5.0 - 6.0 Hz | Indicates protons are on the same side of the ring. | ipb.ptrdd.edu.iq |
| ³JH3-H4 (trans) | 0 - 2.5 Hz | Indicates protons are on opposite sides of the ring. | ipb.ptrdd.edu.iq |
| ¹³C NMR | |||
| Azetidine Ring Carbons | δ 30-60 ppm | General chemical shift range for substituted azetidine carbons. | ipb.pt |
| ¹⁵N NMR |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. medwinpublishers.com Electron Impact (EI-MS) is commonly used to study these fragmentation pathways. heteroletters.org
The analysis typically begins with the identification of the molecular ion peak (M⁺), which confirms the molecular weight of the compound. researchgate.nettsijournals.com For nitrogen-containing compounds like azetidines, the molecular ion peak will have an odd nominal mass if it contains an odd number of nitrogen atoms, a rule known as the Nitrogen Rule. libretexts.org
The fragmentation of azetidine derivatives often provides significant structural clues. In the mass spectrum of 1-(4-N,N-diethylamino)phenyl-3-phenylthio-4-(4-methoxyphenyl) azetidine-2-one, a key fragmentation pathway involves the cleavage of the four-membered ring. rdd.edu.iq This cleavage can lead to the formation of an imine and a ketene (B1206846) fragment, which are observed as distinct peaks in the mass spectrum. rdd.edu.iq For amines in general, a dominant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Table 2: Example Fragmentation Pattern for a 3-Phenylthio-azetidine-2-one Derivative Based on data for 1-(4-N,N-diethylamino)phenyl-3-phenylthio-4-(4-methoxyphenyl) azetidine-2-one
| m/z (relative intensity %) | Fragment Identity | Fragmentation Pathway | Source(s) |
|---|---|---|---|
| 282 (7%) | Imine | Cleavage of the azetidine-2-one ring | rdd.edu.iq |
| 190 (100%) | Isocyanate | Further fragmentation | rdd.edu.iq |
| 150 (1.5%) | Phenylthio-ketene | Cleavage of the azetidine-2-one ring | rdd.edu.iq |
Chromatographic and Spectroscopic Methods for Stereoisomer Separation and Characterization
The synthesis of this compound can result in stereoisomers (enantiomers and/or diastereomers). The separation and characterization of these isomers are crucial, as different stereoisomers can exhibit distinct biological activities. numberanalytics.com High-performance liquid chromatography (HPLC) is a primary technique for this purpose. nih.gov
Two main strategies are employed for the chromatographic separation of enantiomers:
Direct Separation: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. numberanalytics.comminia.edu.eg Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high enantioselectivity. numberanalytics.com Another class of effective CSPs is based on macrocyclic antibiotics like vancomycin. numberanalytics.com The choice of mobile phase is also critical for achieving optimal separation. numberanalytics.com
Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.govminia.edu.eg Since diastereomers have different physical properties, they can be separated on a standard, non-chiral stationary phase, such as a C18 (ODS) column. nih.govminia.edu.eg After separation, the individual diastereomers can be treated to remove the chiral auxiliary, yielding the pure enantiomers. minia.edu.eg
Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chiraltech.com The separated isomers are typically detected using UV-Vis spectroscopy or mass spectrometry (LC-MS), which provides both separation and identification. researchgate.netmdpi.com
Table 3: Chromatographic Strategies for Stereoisomer Separation
| Method | Principle | Stationary Phase Example | Advantages | Source(s) |
|---|---|---|---|---|
| Direct Separation | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., Chiralpak AD-RH) | Avoids sample derivatization, direct analysis. | numberanalytics.comnih.gov |
| Indirect Separation | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. | Reversed-Phase (e.g., ODS, C18) | Uses standard, less expensive columns. | nih.govminia.edu.eg |
Computational and Theoretical Investigations of 3 Phenylthio Azetidine Chemistry
Quantum Chemical Studies on Azetidine (B1206935) Ring Strain and Stability
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain which is a primary driver of its reactivity. smolecule.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand and quantify this strain. The reactivity of azetidines is largely influenced by this considerable ring strain; however, they are notably more stable than their three-membered counterparts, aziridines. smolecule.com This balance between stability and reactivity makes them manageable for handling while allowing for unique chemical transformations under specific conditions. smolecule.com
Computational studies have explored the puckering potential and thermodynamic properties of the azetidine core, such as in azetidin-3-one. acs.org These calculations help to rationalize why, under kinetically controlled conditions, the formation of the strained four-membered ring can be favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgacs.orgresearchgate.net DFT calculations using an explicit solvent model have been used to confirm proposed reaction mechanisms where the formation of the strained four-membered ring is preferred. semanticscholar.org The constrained nature of the azetidine architecture is a key factor in determining the steric parameters of its coordination environment in complexes. frontiersin.orgnih.gov
| Parameter | Description | Significance in Azetidine Chemistry | Computational Method Often Used |
|---|---|---|---|
| Ring Strain Energy | The excess energy of the cyclic molecule compared to a strain-free acyclic analogue. | Drives ring-opening reactions and influences reactivity. Azetidines are more strained than cyclopentanes but less than cyclopropanes. | Isodesmic Reactions, DFT, Ab initio methods |
| Puckering Barrier | The energy barrier for the interconversion between different puckered conformations of the ring. | Determines the conformational flexibility and the preferred geometry of the ring system. | Potential Energy Surface (PES) Scans, DFT |
| Thermodynamic Stability | The relative Gibbs free energy of the molecule. | Helps predict whether azetidine formation is favorable compared to other possible products (e.g., five-membered rings). acs.orgacs.org | DFT, High-level correlated methods (e.g., CCSD(T)) |
Mechanistic Studies of Azetidine Synthesis Reactions (e.g., Staudinger Reaction Mechanisms)
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for synthesizing β-lactams (azetidin-2-ones) and has been extensively studied through computational methods. acs.orgmdpi.com These studies provide deep insight into the reaction mechanism and the origins of its stereoselectivity. mdpi.com
The generally accepted mechanism involves the nucleophilic attack of the imine's nitrogen on the ketene's carbonyl carbon, forming a zwitterionic intermediate. nih.gov This intermediate then undergoes conrotatory electrocyclization to form the four-membered β-lactam ring. nih.gov Computational-experimental analyses have shown that the stereochemical outcome is highly dependent on the nature of the imine, which can influence both steps of the reaction. nih.gov Factors such as the potential for E/Z isomerization of the imine, the stability of the intermediate zwitterion, and torquoelectronic effects during the ring-closure all play a role in determining the final cis/trans selectivity of the product. nih.gov Quantum topological analysis using the Electron Localization Function (ELF) has also been used to understand the bonding changes that occur along the reaction pathway of the ketene-imine cycloaddition. mdpi.com
| Reaction Step | Computational Finding | Reference |
|---|---|---|
| Imine Isomerization | The energy barrier for E/Z isomerization of the starting imine can be competitive with the activation energy of the cycloaddition, influencing which diastereomer is formed. | nih.gov |
| Zwitterion Formation | The initial nucleophilic attack forms a zwitterionic intermediate. The stability of this intermediate is affected by substituents and solvent polarity. | nih.gov |
| Electrocyclization | The zwitterion undergoes a conrotatory electrocyclization to form the azetidine ring. This step is often the rate-determining and stereochemistry-defining step. | nih.gov |
| Solvent Effects | Polar, protic solvents can accelerate the reaction, while the choice of solvent can sometimes reverse diastereoselectivity. | nih.govysu.am |
Prediction of Reactivity and Selectivity in Azetidine Transformations
A major application of computational chemistry is the a priori prediction of reaction outcomes, which can guide experimental design and accelerate discovery. mit.edu For azetidine chemistry, computational models have been successfully used to predict both reactivity and selectivity in various transformations.
For instance, researchers have developed computational models to predict which pairs of alkenes and oximes will successfully react to form azetidines via photocatalysis. mit.edumit.edu By calculating frontier molecular orbital energies and steric parameters, these models can quickly screen potential substrates and predict which combinations will lead to high yields, effectively replacing a trial-and-error experimental approach. smolecule.commit.edumit.edu
Similarly, DFT calculations have been crucial in understanding and predicting the regioselectivity of ring-forming reactions. In a copper-catalyzed radical cyclization to form azetidines, DFT calculations showed that the desired 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway. nih.gov In another case, DFT was used to rationalize the high enantioselectivity observed in the desymmetrization of N-acyl-azetidines, correctly identifying the key non-covalent interactions and substrate arrangements in the transition state that lead to the preferred stereoisomer. researchgate.net
| Transformation | Computational Approach | Predicted Property | Key Findings |
|---|---|---|---|
| Photochemical Azetidine Synthesis | DFT and Machine Learning | Reactivity (Yield) | Models based on frontier orbital energies and steric availability can predict successful alkene-oxime pairings. smolecule.commit.edumit.edu |
| Radical Cyclization | DFT | Regioselectivity | Calculations of transition state energies confirmed the kinetic preference for the observed 4-exo-dig cyclization over the 5-endo-dig pathway. nih.gov |
| Catalytic Desymmetrization | DFT | Enantioselectivity | Analysis of transition state energies accurately reproduced experimental enantiomeric excess by identifying stabilizing non-covalent interactions. researchgate.net |
| Aza-Paternò–Büchi Reaction | DFT | Regio- and Stereoselectivity | Calculated energy profiles and transition state structures revealed that selectivity originates from an unusual preference for the C–N coupling scenario. nih.gov |
Conformation and Electronic Structure Analysis of 3-(Phenylthio)azetidine
While specific computational studies focusing exclusively on this compound are not widely documented in the literature, its conformational and electronic properties can be inferred from theoretical investigations of related 3-substituted azetidines and phenylthio compounds.
The conformation of the azetidine ring is typically a puckered, non-planar structure to relieve some of the inherent angle strain. The substituent at the 3-position can adopt either a pseudo-axial or pseudo-equatorial orientation, with the energetic preference depending on steric and electronic interactions with the rest of the molecule and the nitrogen substituent.
Electronic structure analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) calculations, are used to understand the distribution of electrons and predict reactive sites. For a molecule like this compound, MEP analysis would likely show nucleophilic regions around the nitrogen lone pair and the sulfur atom, while electrophilic sites would be associated with the hydrogen atoms on the ring and the phenyl group. researchgate.netbohrium.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insight into its reactivity in cycloadditions and with electrophiles/nucleophiles. bohrium.com For instance, in related systems, intramolecular charge transfer from the azetidine core to an attached ring has been observed, highlighting the electronic role the azetidine can play. bohrium.com
| Computational Analysis | Predicted Property for this compound | Rationale/Insight from Analogous Systems |
|---|---|---|
| Geometry Optimization | Puckered four-membered ring. Phenylthio group in a pseudo-equatorial or pseudo-axial position. | General feature of 3-substituted azetidines to minimize strain. acs.org |
| Molecular Electrostatic Potential (MEP) | Nucleophilic sites: Nitrogen and Sulfur atoms. Electrophilic sites: Azetidine ring protons. | Based on studies of other azetidine derivatives and thioethers. researchgate.netbohrium.com |
| Frontier Molecular Orbitals (FMO) | HOMO likely localized on the phenylthio group (sulfur and phenyl ring). LUMO distributed over the azetidine and phenyl rings. | Typical for aryl sulfides; dictates reactivity towards electrophiles and nucleophiles. bohrium.com |
| Natural Bond Orbital (NBO) | Hyperconjugative interactions between the sulfur lone pairs and the azetidine ring's σ* orbitals, contributing to stability. | Common stabilizing interactions in substituted heterocycles. researchgate.netbohrium.com |
Strategic Applications of 3 Phenylthio Azetidine and Its Derivatives in Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules
3-(Phenylthio)azetidine and, more frequently, its activated derivatives like 3-(phenylthio)azetidin-2-ones (β-lactams), are powerful intermediates for creating intricate organic molecules. The phenylthio group at the C-3 position is not merely a substituent but an active participant in chemical transformations. It can stabilize intermediates or act as a leaving group, enabling a wide range of functionalizations at a traditionally less reactive position.
A key application involves the Lewis acid-catalyzed functionalization of 3-substituted phenylthio azetidin-2-ones. ias.ac.in These reactions allow for the introduction of various nucleophiles at the C-3 position, demonstrating the utility of the phenylthio-substituted ring as a versatile building block. ias.ac.in For instance, the reaction of cis-3-chloro-3-phenylthio-β-lactams with nucleophiles like anisole (B1667542) or allylsilane in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) leads to new C-3 functionalized products. ias.ac.in This highlights the ability of the phenylthio group to facilitate substitution reactions, paving the way for complex molecular designs.
Furthermore, these azetidine (B1206935) derivatives are precursors to other reactive intermediates. For example, azetidine-2,3-diones can be synthesized from α-phenylthio-β-lactams. researchgate.net The thioether linkage in compounds like 3-(((4-Fluorophenyl)thio)methyl)azetidine allows for a variety of chemical modifications, including oxidation and nucleophilic substitution, further expanding its role as a versatile synthetic tool for constructing complex organic structures. The dehydrochlorination of α-phenylthioalkanoyl chlorides in the presence of imines yields α-phenylthio β-lactams, which can be desulfurized to produce a variety of 3-alkyl β-lactams with high stereoselectivity. researchgate.net
The table below summarizes selected transformations of this compound derivatives, illustrating their versatility.
| Starting Material | Reagents | Product Type | Application |
| cis-3-Chloro-3-(phenylthio)azetidin-2-one | Anisole, TiCl₄ | C-3 Arylated azetidin-2-one (B1220530) | Introduction of aryl groups |
| cis-3-Chloro-3-(phenylthio)azetidin-2-one | Allyltrimethylsilane, Lewis Acid | 3-Allyl-3-(phenylthio)azetidin-2-one | C-C bond formation |
| α-Phenylthio-β-lactam | Sulfuryl chloride, then hydrolysis | Azetidine-2,3-dione | Synthesis of keto-β-lactams |
| 3-Allyl-3-(phenylthio)-β-lactam | NaIO₄, then heat | 3-Allylidene-β-lactam | Synthesis of exocyclic double bonds |
Use in the Synthesis of Diverse Heterocyclic Scaffolds and Chemical Libraries
The inherent reactivity and defined stereochemistry of this compound derivatives make them ideal starting points for the synthesis of a wide array of other heterocyclic systems. Their most prominent application is in the synthesis of β-lactams through methods like the Staudinger ketene-imine cycloaddition. rdd.edu.iqmdpi.com By choosing appropriate ketene (B1206846) precursors (e.g., from phenylthioacetic acid) and imines, chemists can create a library of 3-phenylthio-β-lactams with diverse substituents at other positions of the ring. rdd.edu.iq
These β-lactam scaffolds are themselves valuable, forming the core of many antibiotic drug classes. ias.ac.in Moreover, they serve as precursors to other heterocyclic structures. For example, research has shown the synthesis of spiro-fused β-lactams, such as spirooxindolo-β-lactams, which exhibit interesting biological activities like anti-malarial and anti-proliferative properties. mdpi.com
The concept of using core scaffolds like azetidine to generate large collections of related but structurally distinct molecules is central to combinatorial chemistry and the creation of chemical libraries for drug discovery. google.comnih.govopenaccessjournals.com Azetidine derivatives are explicitly mentioned as valuable building blocks for such libraries due to their ability to introduce three-dimensional diversity into otherwise flat molecules. google.comgoogle.com The functional handles on the azetidine ring, including the phenylthio group, allow for systematic modification, leading to the rapid generation of thousands of compounds. openaccessjournals.comvipergen.com These libraries can then be screened against biological targets to identify new lead compounds for drug development. nih.gov
The table below showcases the diversity of heterocyclic scaffolds accessible from azetidine-based starting materials.
| Azetidine Precursor | Reaction Type | Resulting Heterocycle | Significance |
| Phenylthioacetic acid + Imines | Staudinger Cycloaddition | 3-Phenylthio-β-lactams | Core for antibiotics, versatile intermediate |
| Isatin-based imines + Ketenes | Staudinger Cycloaddition | Spirooxindolo-β-lactams | Access to complex spirocycles |
| 3-Amino-azetidine derivatives | Multi-step synthesis | Fused heterocycles (e.g., Tachykinin antagonists) | Building blocks for bioactive compounds |
| Methyl 2-(azetidin-3-ylidene)acetate | Aza-Michael Addition | Substituted pyrazole-azetidines | Creation of novel hybrid heterocycles |
Contribution to the Development of Non-Natural Amino Acids and Peptidomimetics
Non-natural amino acids are crucial tools in chemical biology and drug design, used to create peptides and proteins with enhanced stability, novel structures, and tailored functions. acs.org Azetidine-based amino acids (Aze) are particularly interesting because their constrained four-membered ring can induce specific secondary structures, such as γ-turns, in peptide chains. chemrxiv.org
Synthetic routes to access these valuable building blocks often start from azetidine derivatives. Research has demonstrated a practical, stereoselective synthesis of functionalized azetidine-2-carboxylic acids starting from 1-Boc-3-azetidinones. thieme-connect.de The process involves creating an unsaturated azetinyl-carboxylic acid intermediate, followed by an asymmetric hydrogenation to control the stereochemistry of the final amino acid. chemrxiv.orgacs.orgnih.govchemrxiv.org These resulting non-natural amino acids can then be incorporated into peptide chains using standard peptide synthesis techniques. acs.orgnih.gov For example, an enantioenriched azetidine carboxylic acid has been successfully used to form di- and tripeptides. acs.org
The incorporation of these rigid azetidine scaffolds is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation. acs.org While direct synthesis from this compound is less commonly documented, the broader class of functionalized azetidines, accessible from precursors like 3-azetidinones, plays a vital role. thieme-connect.deimperial.ac.uk The ability to synthesize libraries of unique azetidine-based amino acids opens the door to creating novel peptidomimetics with precisely controlled conformations for targeting protein-protein interactions or enzyme active sites. acs.orgacs.org
Q & A
Q. What are the standard synthetic routes for 3-(Phenylthio)azetidine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The iodine-catalyzed thiolation of azetidine derivatives is a common approach. For example, coupling azetidine with phenylthiol groups can be achieved using CS₂ as a sulfur source and 1-aryltriazene as an arylating agent under iodine catalysis . Key parameters to optimize include:
- Catalyst loading : 10–20 mol% iodine often balances efficiency and cost.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.
- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
Reproducibility requires strict control of moisture and oxygen levels, as thiolation reactions are sensitive to oxidation.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenylthio group integration at δ 7.2–7.5 ppm for aromatic protons and δ 45–55 ppm for azetidine carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀NS).
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Advanced Research Questions
Q. How do structural modifications to the azetidine ring or phenylthio group influence bioactivity in neurological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies on azetidine derivatives, such as dopamine transporter (DAT) ligands, reveal:
- Azetidine ring substitution : N-alkylation (e.g., methyl or ethyl groups) enhances DAT affinity by reducing steric hindrance .
- Phenylthio group modifications : Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring improve metabolic stability but may reduce blood-brain barrier penetration .
Use radioligand binding assays (e.g., [³H]WIN 35,428 for DAT) to quantify affinity changes .
Q. What mechanisms underlie contradictory data in the pharmacological effects of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. primary neurons) or species (rat vs. human DAT). Validate targets using orthogonal assays (e.g., fluorescence polarization).
- Stereochemical heterogeneity : Unresolved enantiomers in racemic mixtures can skew results. Employ chiral HPLC or asymmetric synthesis to isolate active enantiomers .
- Off-target effects : Screen against related transporters (SERT, NET) to rule out cross-reactivity .
Q. How can computational tools aid in designing novel this compound derivatives with improved NLRP3 inflammasome inhibition?
- Methodological Answer : Leverage:
- Molecular docking : Simulate interactions between azetidine derivatives and NLRP3’s NACHT domain to prioritize substituents with high binding scores.
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible synthetic routes for designed analogs .
Experimental validation via ELISA (e.g., IL-1β secretion in LPS-primed BV2 microglial cells) is critical .
Data Analysis and Experimental Design
Q. What strategies mitigate challenges in characterizing low-yield this compound analogs?
- Methodological Answer : For low-yield reactions (<20%):
Q. How should researchers design experiments to assess the metabolic stability of this compound derivatives?
- Methodological Answer : Conduct:
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates (e.g., CYP3A4).
- Pharmacokinetic profiling : Measure half-life (t₁/₂) and bioavailability in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
